molecular formula C52H39N B13641841 N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine

N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine

Cat. No.: B13641841
M. Wt: 677.9 g/mol
InChI Key: PZSOJLYRJPNLCL-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is a complex aromatic amine featuring a biphenyl group, two fluorenyl moieties (one dimethyl-substituted and one diphenyl-substituted), and an amine bridge. The biphenyl and diphenyl substituents enhance π-conjugation and thermal stability, critical for optoelectronic applications .

Properties

Molecular Formula

C52H39N

Molecular Weight

677.9 g/mol

IUPAC Name

N-(9,9-diphenylfluoren-2-yl)-9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C52H39N/c1-51(2)46-27-15-12-25-42(46)44-32-30-39(34-48(44)51)53(50-29-17-14-24-41(50)36-18-6-3-7-19-36)40-31-33-45-43-26-13-16-28-47(43)52(49(45)35-40,37-20-8-4-9-21-37)38-22-10-5-11-23-38/h3-35H,1-2H3

InChI Key

PZSOJLYRJPNLCL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and fluorenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials for organic electronics and photonics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Structure :

  • The target compound and BFA share fluorenyl-amine backbones, but the former includes a biphenyl group at the 2-position, enhancing steric bulk and π-conjugation .
  • FSF4A replaces the diphenylfluorenyl group with a spirobi[fluorene] core, improving charge transport in OLEDs .

Electronic Properties :

  • Substitution position (e.g., biphenyl at 2-yl vs. 4-yl) significantly impacts HOMO/LUMO levels. For example, benzo[b]fluoren derivatives with deeper HOMO levels (-5.4 eV) exhibit reduced efficiency roll-off in OLEDs .

Thermal Stability :

  • Diphenylfluorenyl groups (as in BFA and the target compound) enhance thermal stability compared to dimethyl-substituted analogs, critical for device longevity .

Performance in Optoelectronics

  • OLED Efficiency : FSF4A-based devices achieved a power efficiency (PE) of 34.1 lm/W, attributed to efficient energy transfer from an exciplex host .
  • Efficiency Roll-Off : Benzo[b]fluoren derivatives with optimized HOMO levels reduced efficiency roll-off to 7% at high luminance (3000 cd/m²) .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, also known by its CAS number 1198395-24-2, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Chemical Name This compound
Molecular Formula C27H23N
Molecular Weight 361.48 g/mol
CAS Number 1198395-24-2

Structural Characteristics

The compound features a complex structure characterized by multiple aromatic rings and an amine functional group. This structural complexity may contribute to its biological activity, particularly in interactions with biological targets.

This compound exhibits various biological activities that can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of similar fluorenyl derivatives on breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis in MCF-7 cells. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth (e.g., SIRT2 inhibition) .

Structure-Activity Relationship (SAR)

Research into related compounds has revealed that modifications in the biphenyl and fluorenyl moieties can enhance or diminish biological activity. For instance, compounds with additional functional groups at specific positions on the fluorenyl ring exhibited improved selectivity for cancer cell lines, suggesting a potential avenue for drug development .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityReference
N-(4-Bromophenyl)-N-(9,9-dimethylfluorene)Moderate anticancer activity
Symmetrical 2,7-disubstituted 9H-fluoren derivativesStrong SIRT2 inhibition
2-Amino-N-(biphenyl)-fluorene derivativesVariable anticancer properties

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